molecular formula C9H7N3O2 B085049 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 13306-99-5

2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No. B085049
CAS RN: 13306-99-5
M. Wt: 189.17 g/mol
InChI Key: MXZFAZWAEXCZTR-UHFFFAOYSA-N
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Description

“2-phenyl-2H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 13306-99-5 . It has a molecular weight of 189.17 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the context of their potential as xanthine oxidase inhibitors . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were synthesized and evaluated for their in vitro xanthine oxidase inhibitory activity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N3O2/c13-9(14)8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H, (H,13,14) . The molecular structure of this compound has been characterized and confirmed in synthesized compounds .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 433.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 50.7±0.5 cm3, and a molar volume of 135.2±7.0 cm3 .

Scientific Research Applications

  • Synthesis and Structural Analysis : 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized and structurally analyzed for various applications. For instance, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was determined using X-ray diffraction and quantum-chemical calculations, highlighting its potential in synthetic organic chemistry (Shtabova et al., 2005).

  • Biological Activity : Several studies have investigated the biological activities of this compound derivatives. For example, compounds containing this moiety have shown good antibacterial and antitumor activities (Tian et al., 2005). Another study reported the synthesis of a triazole-containing ε-amino acid with antimicrobial potential against various pathogens, including Vibrio cholerae (Maji & Haldar, 2017).

  • Luminescence and Sensing Applications : Derivatives of this compound have been employed in the development of luminescent materials and sensors. A study on the synthesis and characterization of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives demonstrated their potential in luminescence sensing of metal ions and nitroaromatic compounds (Zhao et al., 2014).

  • Medicinal Chemistry Applications : The this compound framework has been utilized in the development of compounds with medicinal properties. For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles demonstrated their potential as dual PPARα/δ agonists, which could be beneficial in treating metabolic disorders (Ciocoiu et al., 2010).

properties

IUPAC Name

2-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZFAZWAEXCZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354025
Record name 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13306-99-5
Record name 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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